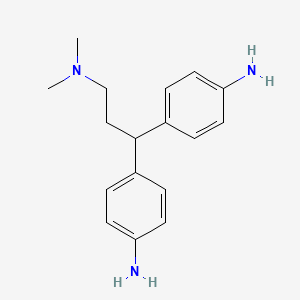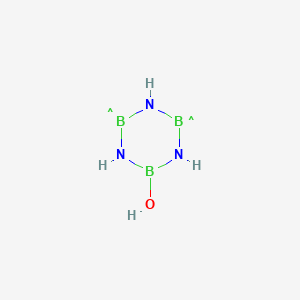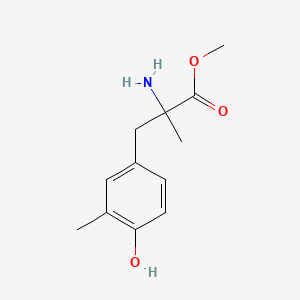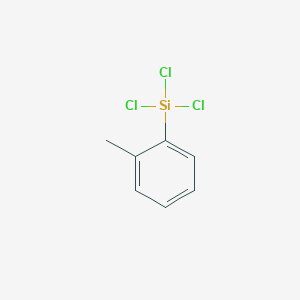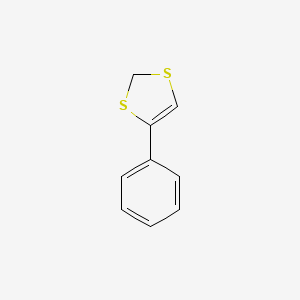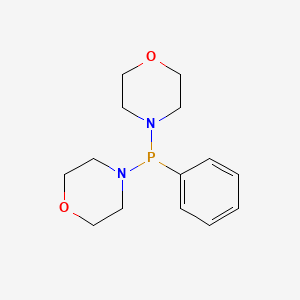
4,4'-(Phenylphosphanediyl)dimorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimorpholinophenylphosphine is an organophosphorus compound that features a phenyl group bonded to a phosphorus atom, which is further bonded to two morpholine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimorpholinophenylphosphine can be synthesized through several methods. One common approach involves the reaction of chlorophenylphosphine with morpholine in the presence of a base. The reaction typically proceeds as follows: [ \text{PhPCl}_2 + 2 \text{Morpholine} \rightarrow \text{PhP(Morpholine)}_2 + 2 \text{HCl} ] This reaction is usually carried out in an inert atmosphere to prevent the oxidation of the phosphorus compound.
Industrial Production Methods
Industrial production of dimorpholinophenylphosphine often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Dimorpholinophenylphosphine undergoes various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Coordination: The compound can act as a ligand, coordinating to metal centers in transition metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Coordination: Transition metals such as palladium, platinum, and rhodium are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phenyl derivatives.
Coordination: Metal-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
Dimorpholinophenylphosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metals.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism by which dimorpholinophenylphosphine exerts its effects depends on its application:
Catalysis: Acts as a ligand, stabilizing transition states and intermediates in catalytic cycles.
Biological Activity: Interacts with molecular targets such as enzymes or receptors, modulating their activity.
Material Science: Forms stable complexes that can be incorporated into polymer matrices or nanostructures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Another organophosphorus compound with three phenyl groups bonded to phosphorus.
Diphenylphosphine: Contains two phenyl groups bonded to phosphorus.
Morpholinophosphine: Features a morpholine ring bonded to phosphorus.
Uniqueness
Dimorpholinophenylphosphine is unique due to the presence of both morpholine rings and a phenyl group, which imparts distinct steric and electronic properties. This makes it particularly effective as a ligand in catalysis and useful in the synthesis of complex materials.
Eigenschaften
CAS-Nummer |
13337-35-4 |
|---|---|
Molekularformel |
C14H21N2O2P |
Molekulargewicht |
280.30 g/mol |
IUPAC-Name |
dimorpholin-4-yl(phenyl)phosphane |
InChI |
InChI=1S/C14H21N2O2P/c1-2-4-14(5-3-1)19(15-6-10-17-11-7-15)16-8-12-18-13-9-16/h1-5H,6-13H2 |
InChI-Schlüssel |
LQFNADMUTCJBTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1P(C2=CC=CC=C2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



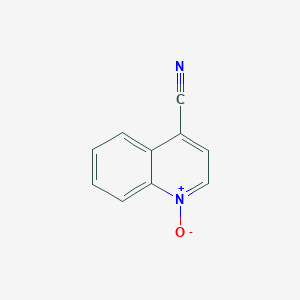


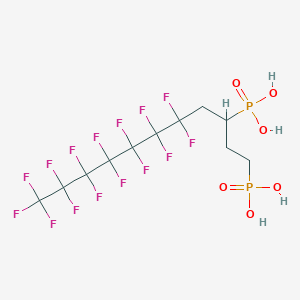
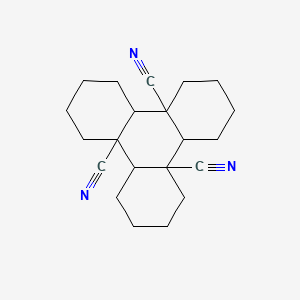

![(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14714892.png)

